molecular formula C22H18N4O4S B12886856 4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide CAS No. 59541-36-5

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide

Cat. No.: B12886856
CAS No.: 59541-36-5
M. Wt: 434.5 g/mol
InChI Key: MVSBFPCYOUZOTD-UHFFFAOYSA-N
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Description

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The presence of the benzenesulfonamide group further enhances its chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide typically involves the condensation of 3,5-dioxo-1,2-diphenyl-pyrazolidine with 4-aminobenzenesulfonamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

4-((3,5-Dioxo-1,2-diphenyl-pyrazolidin-4-ylmethylene)amino)benzenesulfonamide stands out due to its unique combination of a pyrazolidine ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

59541-36-5

Molecular Formula

C22H18N4O4S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C22H18N4O4S/c23-31(29,30)19-13-11-16(12-14-19)24-15-20-21(27)25(17-7-3-1-4-8-17)26(22(20)28)18-9-5-2-6-10-18/h1-15,20H,(H2,23,29,30)

InChI Key

MVSBFPCYOUZOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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